(azetidin-2-yl)methanesulfonamide, trifluoroacetic acid
Description
(Azetidin-2-yl)methanesulfonamide is a heterocyclic compound featuring a four-membered azetidine ring substituted with a methanesulfonamide group. When paired with trifluoroacetic acid (TFA), it often forms a salt or adduct, commonly utilized in synthetic chemistry for deprotection, acid catalysis, or stabilization of intermediates .
Properties
CAS No. |
2703782-43-6 |
|---|---|
Molecular Formula |
C6H11F3N2O4S |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
azetidin-2-ylmethanesulfonamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H10N2O2S.C2HF3O2/c5-9(7,8)3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H2,5,7,8);(H,6,7) |
InChI Key |
HQKWOFNFOHZVKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1CS(=O)(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies
The LiHMDS-mediated cyclization of N-allyl amino diol precursors (e.g., 1a , 1b ) represents a benchmark method for azetidine synthesis. Under optimized conditions (−50°C, THF solvent), this approach yields 2-cyano azetidines (5a–d ) with 53–71% isolated yields and controlled epimeric ratios. Temperature gradients significantly impact stereochemical outcomes:
Table 1: Azetidine Cyclization Performance
| Precursor | Temperature | Catalyst | Yield (%) | Epimeric Ratio |
|---|---|---|---|---|
| 4a | −50°C | LiHMDS | 53 | 1.2:1 |
| 4b | −78°C | KHMDS | 40 | 1:20 |
Stereochemical Diversification
Post-cyclization functionalization enables access to bridged and spirocyclic azetidine derivatives. For example:
-
Ring-closing metathesis with Grubbs 1st generation catalyst converts allyl-substituted intermediates (6a–d ) into 8-membered fused rings (11a–d ) with 65–76% efficiency.
-
Buchwald/Hartwig coupling of o-bromo precursors (22a–c ) yields tricyclic systems (24a–c ) via copper-catalyzed intramolecular amination.
Methanesulfonamide Functionalization
Introducing the methanesulfonamide group requires precise control over nucleophilic substitution and protecting group strategies.
Sulfonylation Protocols
Primary amines generated through DIBAL reduction of nitriles (e.g., 5a→6a ) undergo sulfonylation with o-nitrobenzenesulfonyl chloride. This step achieves 71–91% yields while preserving azetidine ring integrity. Subsequent deprotection (e.g., trityl group removal with TFA) unveils reactive hydroxyl groups for further derivatization.
Regioselective Challenges
Competing reactions at the azetidine nitrogen necessitate protective measures:
-
Boc protection : Mitigates undesired N-alkylation during sulfonamide formation.
-
Tosylation : Directs reactivity toward oxygen nucleophiles in spirocyclic systems (e.g., 13a→14 ).
Trifluoroacetate Salt Formation
The final protonation step with TFA ensures compound stability and enhances solubility. Patent literature reveals critical insights into TFA handling:
Azeotropic Purification
A two-stage distillation process optimizes TFA incorporation:
Table 2: TFA Salt Formation Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Methanol:TFA ratio | ≥2.35:1 mol/mol | Maximizes azeotrope separation |
| Acid catalyst | H₂SO₄ (0.3–0.5 wt%) | Prevents side reactions |
| Distillation temp | 37–38°C | Minimizes thermal decomposition |
Analytical Validation
Spectroscopic Characterization
Purity Assessment
-
HPLC : Quantifies residual solvents (methanol <0.1%) and diastereomeric excess (>98%).
-
Mass spectrometry : Validates molecular ion peaks ([M+H]⁺ = 209.08 for azetidine core).
Comparative Synthesis Routes
Table 3: Method Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| LiHMDS cyclization | 4 | 40–53 | 95 | Multi-gram |
| Buchwald/Hartwig | 6 | 65–79 | 98 | Milligram |
| Spirocyclic RCM | 5 | 45–51 | 97 | Gram |
Industrial-Scale Challenges
Chemical Reactions Analysis
Types of Reactions
(azetidin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to its ring strain.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted azetidines, while oxidation and reduction can yield different functionalized derivatives .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Recent studies have highlighted the potential of azetidine derivatives in cancer therapy. For instance, compounds based on azetidine structures have shown cytotoxic effects against various cancer cell lines, indicating their potential as lead compounds in drug development .
- Anti-inflammatory Effects : Research indicates that azetidine derivatives can act on specific biological targets involved in inflammatory pathways, suggesting their utility in developing anti-inflammatory medications .
-
Organic Synthesis
- Catalytic Reactions : TFA has been employed as an efficient catalyst in one-pot multi-component reactions, leading to the synthesis of complex organic molecules. For example, it has been used to synthesize N-aryl/alkyl-3-aminodihydropyrrol-2-one derivatives through a four-component reaction . This demonstrates the versatility of TFA in facilitating diverse synthetic pathways.
- Stability of Functional Groups : The stability of various functional groups in the presence of TFA has been studied extensively. Notably, TFA can cleave amide bonds under specific conditions, which can be exploited in peptide synthesis and modification .
Data Tables
Case Studies
-
Case Study: Anticancer Activity
- A study investigated the cytotoxic effects of azetidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin, suggesting their potential as new anticancer agents.
- Case Study: Catalytic Efficiency
Mechanism of Action
The mechanism of action of (azetidin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity enable it to bind to enzymes and receptors, potentially inhibiting their activity . The methanesulfonamide group can enhance the compound’s solubility and bioavailability, while trifluoroacetic acid can facilitate its delivery and stability .
Comparison with Similar Compounds
Key Properties of Trifluoroacetic Acid (TFA):
- Molecular Formula : C₂HF₃O₂
- Molecular Weight : 114.02 g/mol
- Acidity : pKa ~0.23–0.26 (stronger than acetic acid, trichloroacetic acid, and formic acid)
- Applications : Widely used in peptide synthesis, chromatography, and as a solvent due to its strong ion-pairing and volatility properties .
Comparison with Structurally Similar Compounds
Azetidine-Based Sulfonamides
(Azetidin-2-yl)methanesulfonamide shares structural similarities with other azetidine derivatives, such as N-(((2S,3R,4R)-1-Allyl-3-(4-bromophenyl)-4-(hydroxymethyl)azetidin-2-yl)methyl)-2-nitrobenzenesulfonamide (ent-6d).
Key Insight : The nitrobenzenesulfonamide group in ent-6d enhances steric hindrance and electronic effects compared to methanesulfonamide, influencing reactivity in chiral synthesis .
Sulfonamide Derivatives in Agrochemicals
Sulfonamides like triflusulfuron methyl ester and ethametsulfuron methyl ester (pesticides) differ in substituents but share sulfonamide functionalization.
Key Insight : The azetidine ring confers rigidity and metabolic stability compared to triazine-based sulfonamides, which are prone to hydrolysis .
Comparison of Trifluoroacetic Acid with Other Acids
NMR and Solvent Interactions
TFA’s interaction with azetidine derivatives alters NMR signals, as seen in butyl derivatives :
| Parameter | Free Butyl Derivative | TFA Complex |
|---|---|---|
| CF₃ Carbon Shift (ppm) | 117.1 | 116.5 (Δ = -0.6) |
| C=O Shift (ppm) | 164.2 | 159.3 (Δ = -4.9) |
| ¹J(CF) (Hz) | 288.4 | 291.6 (Δ = +3.2) |
Key Insight : TFA induces upfield shifts in carbonyl carbons and increases C-F coupling constants, indicating strong electronic interactions .
Role in Deprotection Reactions
TFA is critical in removing protecting groups (e.g., Boc, Dmb) from sulfonamides:
Biological Activity
The compound (azetidin-2-yl)methanesulfonamide, trifluoroacetic acid, represents a unique class of sulfonamide derivatives with potential therapeutic applications. This article aims to consolidate existing knowledge on its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features an azetidine ring, which is known for its role in various biological activities. The trifluoroacetic acid moiety enhances the compound's solubility and stability. The molecular formula can be represented as follows:
- Molecular Formula : C₅H₈F₃N₃O₂S
- Molecular Weight : 219.19 g/mol
The biological activity of (azetidin-2-yl)methanesulfonamide is primarily attributed to its interaction with specific biological targets:
- FFA Receptors : Recent studies indicate that compounds similar to this sulfonamide may act as antagonists for free fatty acid receptors (FFA2 and FFA3). These receptors are implicated in various metabolic processes and inflammatory responses .
- Neutrophil Activation : The compound has been shown to inhibit neutrophil activation and migration, which is crucial in managing inflammatory diseases .
- Cell Proliferation and Apoptosis : It may induce apoptosis in certain cancer cell lines through modulation of signaling pathways related to cell cycle arrest .
Pharmacological Studies
Research evaluating the pharmacological properties of (azetidin-2-yl)methanesulfonamide has yielded promising results:
Table 1: In Vitro Activity Summary
| Study | Target | IC50 (nM) | Effect |
|---|---|---|---|
| FFA2 | 6–9 | Antagonist activity | |
| Cancer Cells | 50–100 | Induces apoptosis | |
| Neutrophils | <10 | Inhibits migration |
Case Studies
Several case studies have highlighted the therapeutic potential of (azetidin-2-yl)methanesulfonamide:
- Inflammatory Bowel Disease : A study demonstrated that antagonism of FFA2 by related compounds reduced inflammation markers in animal models of inflammatory bowel disease, suggesting a similar potential for (azetidin-2-yl)methanesulfonamide .
- Cancer Research : In vitro assays showed that this compound could significantly reduce cell viability in breast cancer cell lines, indicating its potential as a chemotherapeutic agent .
- Diabetes Management : Research indicated that modulation of FFA receptors could improve insulin sensitivity, providing a possible avenue for diabetes treatment involving this compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (azetidin-2-yl)methanesulfonamide with trifluoroacetic acid?
- Methodological Answer : The synthesis typically involves multi-step processes. For example:
React azetidine derivatives (e.g., azetidin-3-yl methanesulfonate) with methanesulfonyl chloride under anhydrous conditions and low temperatures to form the methanesulfonamide backbone.
Stabilize the amine functionality using trifluoroacetic acid (TFA) as a counterion, which prevents unwanted side reactions and enhances solubility .
- Key conditions: Use of anhydrous solvents (e.g., dichloromethane), reaction temperatures between 0–5°C, and TFA addition in stoichiometric ratios to ensure high yields (>80%) .
Q. How does trifluoroacetic acid enhance the stability of azetidine derivatives in solution?
- Methodological Answer : TFA acts as a stabilizing agent by protonating the azetidine nitrogen, reducing its nucleophilicity and preventing ring-opening reactions. This is critical for maintaining structural integrity during storage or catalytic processes.
- Analytical validation: NMR studies confirm protonation of the azetidine nitrogen (δ ~3.5–4.0 ppm for NH⁺) in TFA-containing solutions .
Q. What analytical techniques are essential for characterizing (azetidin-2-yl)methanesulfonamide-TFA complexes?
- Methodological Answer :
- X-ray crystallography : Resolves crystal structures (e.g., bond angles, torsion angles) to confirm coordination with TFA .
- FT-IR spectroscopy : Identifies sulfonamide S=O stretching (~1350 cm⁻¹) and TFA’s C-F vibrations (~1200 cm⁻¹) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks for C₆H₁₀F₃NO₅S at m/z 340.22) .
Advanced Research Questions
Q. How does the trifluoroacetic acid component influence the electrophilic character of azetidine derivatives in catalytic processes?
- Methodological Answer : TFA enhances electrophilicity via two mechanisms:
Inductive effect : The electron-withdrawing CF₃ group polarizes adjacent bonds, increasing the electrophilicity of the azetidine ring.
Acid catalysis : TFA lowers reaction pH, facilitating protonation of intermediates in reactions like Michael additions or peptide couplings .
- Example: In peptide synthesis, TFA enables efficient cleavage of tert-butoxycarbonyl (Boc) protecting groups under mild conditions .
Q. What strategies mitigate environmental persistence of trifluoroacetic acid in large-scale syntheses involving azetidine derivatives?
- Methodological Answer :
- Neutralization : React TFA with cesium carbonate to form cesium trifluoroacetate (CsTFA), a less volatile salt that can be filtered and recycled .
- Advanced oxidation processes (AOPs) : Use UV/H₂O₂ systems to degrade TFA into CO₂ and F⁻ ions, achieving >90% degradation efficiency .
- Analytical monitoring : Quantify TFA in wastewater via anion-exchange disk extraction followed by GC/MS (detection limit: 36 ng/L) .
Q. How do structural modifications of the azetidine ring impact biological activity when paired with TFA?
- Methodological Answer :
- Cyclopropyl substitution : Introducing cyclopropyl groups (e.g., N-cyclopropylazetidin-3-amine) enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
- Fluorinated side chains : Fluorine atoms at the 2-position of pyrrolidine-TFA derivatives improve blood-brain barrier permeability (logP ~2.5) .
- In vitro assays : Test cytotoxicity (IC₅₀) and receptor binding affinity (Kd) using HEK293 or CHO cell lines .
Data Contradiction Analysis
Q. Conflicting reports on TFA’s role in peptide synthesis: How to reconcile variability in cleavage efficiency?
- Methodological Answer : Discrepancies arise from:
Concentration dependence : TFA ≥95% purity is required for complete Boc cleavage; impurities (e.g., water) reduce efficiency .
Temperature optimization : Excessive heat (>40°C) degrades acid-sensitive residues (e.g., tryptophan). Use 25°C for 30–60 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
